structural characterization of 2-(Oxan-4-yloxy)pyridine-4-carboximidamide hydrochloride
structural characterization of 2-(Oxan-4-yloxy)pyridine-4-carboximidamide hydrochloride
An In-Depth Technical Guide to the Structural Characterization of 2-(Oxan-4-yloxy)pyridine-4-carboximidamide hydrochloride
Foreword: The Imperative of Rigorous Structural Elucidation
In the landscape of drug discovery and development, the unambiguous structural characterization of a chemical entity is the bedrock upon which all subsequent research is built. For a molecule such as 2-(Oxan-4-yloxy)pyridine-4-carboximidamide hydrochloride, a compound of interest for its potential pharmacological activity, confirming its identity, purity, and solid-state form is not merely a formality but a prerequisite for meaningful biological and toxicological evaluation. This guide provides a comprehensive framework for the structural characterization of this molecule, grounded in established analytical principles and field-proven methodologies. The narrative is designed to explain not just the "how" but the "why" behind each experimental choice, reflecting a holistic approach to chemical analysis.
Molecular Identity and Physicochemical Profile
The initial step in any characterization campaign is to establish the fundamental properties of the molecule. This information serves as a reference point for all subsequent analytical data. 2-(Oxan-4-yloxy)pyridine-4-carboximidamide hydrochloride is a salt, composed of a protonated organic base and a chloride counter-ion.
| Property | Value | Source |
| Chemical Name | 2-(Oxan-4-yloxy)pyridine-4-carboximidamide hydrochloride | N/A |
| CAS Number | 1394041-45-2 | [1][2][3] |
| Molecular Formula | C₁₁H₁₆ClN₃O₂ | [1][2] |
| Molecular Weight | 257.72 g/mol | [1][2] |
| SMILES | Cl.NC(=N)c1ccnc(OC2CCOCC2)c1 | [1] |
| Structure | N/A |
Spectroscopic Confirmation of Covalent Structure
Spectroscopic techniques provide definitive evidence of the molecule's covalent structure by probing the connectivity and chemical environment of its atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the structure of organic molecules in solution. A combination of ¹H and ¹³C NMR experiments provides a complete picture of the carbon-hydrogen framework.
Causality of Experimental Choice: ¹H NMR confirms the number and environment of all protons, while ¹³C NMR establishes the carbon skeleton. Together, they validate the presence of the pyridine ring, the oxane (tetrahydropyran) ring, and the critical carboximidamide group, and confirm their connectivity through the ether linkage.
Protocol: NMR Sample Preparation and Acquisition
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Sample Preparation: Accurately weigh approximately 5-10 mg of the compound into a clean, dry NMR tube.
-
Solvent Selection: Dissolve the sample in ~0.6 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆). D₂O is often preferred for hydrochloride salts to ensure dissolution and allow for the exchange of labile N-H protons.
-
Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer. Include standard experiments like DEPT-135 to differentiate between CH, CH₂, and CH₃ carbons.
Data Interpretation:
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¹H NMR (Predicted, based on D₂O): The spectrum is expected to show distinct signals for the aromatic pyridine protons, which will be downfield due to the ring's electron-withdrawing nature. The oxane ring protons will appear more upfield, with characteristic splitting patterns corresponding to their axial and equatorial positions. The absence of N-H signals in D₂O confirms their labile nature.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| Pyridine H (C5) | ~8.2 | d | 1H |
| Pyridine H (C3) | ~7.1 | s | 1H |
| Pyridine H (C6) | ~6.9 | d | 1H |
| Oxane CH (O-CH) | ~4.8 | m | 1H |
| Oxane CH₂ (axial) | ~3.9 | m | 2H |
| Oxane CH₂ (equatorial) | ~3.5 | m | 2H |
| Oxane CH₂ (axial) | ~2.1 | m | 2H |
| Oxane CH₂ (equatorial) | ~1.7 | m | 2H |
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¹³C NMR (Predicted): The carbon spectrum will confirm the presence of all 11 unique carbons in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Pyridine C=N (C2) | ~164 |
| Carboximidamide C=N | ~162 |
| Pyridine C (C4) | ~150 |
| Pyridine C (C6) | ~148 |
| Pyridine C (C5) | ~112 |
| Pyridine C (C3) | ~108 |
| Oxane C-O | ~72 |
| Oxane C | ~67 (x2) |
| Oxane C | ~32 (x2) |
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of the compound, serving as a primary confirmation of its elemental composition.
Causality of Experimental Choice: High-Resolution Mass Spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI) is chosen to minimize fragmentation and accurately determine the mass of the protonated parent ion. This allows for the calculation of the molecular formula with high confidence.
Protocol: LC-MS Analysis
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Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent like methanol or acetonitrile/water.
-
Infusion: Infuse the sample directly into the ESI source or inject it through a liquid chromatography (LC) system.
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Acquisition: Acquire the mass spectrum in positive ion mode. The expected [M+H]⁺ ion corresponds to the free base (C₁₁H₁₅N₃O₂).
-
Data Analysis: The primary ion observed should correspond to the exact mass of the protonated molecule.
Expected Result:
-
Molecular Formula (Free Base): C₁₁H₁₅N₃O₂
-
Exact Mass (Monoisotopic): 221.1164
-
Observed Ion [M+H]⁺: m/z 222.1237
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.
Causality of Experimental Choice: This technique provides rapid and reliable confirmation of key functional groups, such as the N-H bonds of the amidine, the C=N double bond, the aromatic pyridine ring, and the C-O-C ether linkage.
Expected Characteristic Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Description |
| N-H Stretch | 3300 - 3100 | Amidine N-H bonds (broad) |
| Aromatic C-H Stretch | 3100 - 3000 | Pyridine C-H bonds |
| Aliphatic C-H Stretch | 2950 - 2850 | Oxane C-H bonds |
| C=N Stretch | 1670 - 1640 | Carboximidamide C=N |
| C=C, C=N Stretch | 1600 - 1450 | Pyridine ring vibrations |
| C-O-C Stretch | 1150 - 1050 | Ether linkage (strong) |
Purity and Stability Assessment via Chromatography
Confirming the purity of the compound is as critical as confirming its identity. High-Performance Liquid Chromatography (HPLC) is the industry standard for this purpose.
Causality of Experimental Choice: A reverse-phase HPLC (RP-HPLC) method is selected for its versatility and ability to separate the polar parent compound from less polar potential impurities. UV detection is ideal due to the strong absorbance of the pyridine chromophore. The method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure it is accurate, precise, and reliable.[4][5]
Protocol: Validated RP-HPLC Method for Purity Analysis
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Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: ~260 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare the sample in the initial mobile phase composition at a concentration of ~0.5 mg/mL.
-
Validation: Validate the method for specificity, linearity, accuracy, precision, and robustness as per ICH Q2(R1) guidelines.[4]
Data Presentation: HPLC Validation Summary (Example)
| Parameter | Specification | Result |
| Linearity (R²) | ≥ 0.999 | 0.9998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Precision (%RSD) | ≤ 2.0% | < 1.0% |
| LOD | Report | 0.01 µg/mL |
| LOQ | Report | 0.03 µg/mL |
Solid-State Characterization
For a crystalline solid, understanding its solid-state properties is crucial for formulation, stability, and intellectual property.
Causality of Experimental Choice: X-ray Powder Diffraction (XRPD) provides a unique "fingerprint" of the crystalline form, essential for identifying polymorphs and ensuring batch-to-batch consistency. If a single crystal can be grown, Single-Crystal X-ray Diffraction provides the absolute, unambiguous three-dimensional structure.[6]
Protocol: X-ray Powder Diffraction (XRPD)
-
Sample Preparation: Gently grind a small amount of the sample (~10 mg) to ensure a random orientation of crystallites.
-
Mounting: Pack the sample into a standard XRPD sample holder.
-
Acquisition: Collect the diffraction pattern using a diffractometer with Cu Kα radiation over a 2θ range of approximately 2° to 40°.
-
Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ angle, is a characteristic fingerprint of the specific crystalline form.
Integrated Characterization Workflow
The power of this multi-faceted approach lies in the integration of data from all techniques to build a cohesive and irrefutable profile of the molecule. Each technique provides a piece of the puzzle, and together they confirm the identity, purity, and form of 2-(Oxan-4-yloxy)pyridine-4-carboximidamide hydrochloride.
Caption: Integrated workflow for comprehensive structural characterization.
References
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Thoreauchem. (n.d.). 2-(oxan-4-yloxy)pyridine-4-carboximidamide hydrochloride-1394041-45-2. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). N-Hydroxypyridine-4-carboxamide. PMC. Retrieved from [Link]
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MDPI. (2022, March 11). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Retrieved from [Link]
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NextSDS. (n.d.). 2-(Oxan-4-yloxy)pyridine-4-carboxylic acid — Chemical Substance Information. Retrieved from [Link]
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PubMed. (2017, June 13). Crystal structures of N'-amino-pyridine-2-carboximidamide and N'-{[1-(pyridin-2-yl)ethyl-idene]amino}-pyridine-2-carboximidamide. Retrieved from [Link]
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SciSpace. (n.d.). Synthesis, characterization, x-ray structure and antimicrobial activity of N-(4-chlorophenyl)-2-(pyridin-4-ylcarbonyl) hydrazinecarbothioamide. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies. PMC. Retrieved from [Link]
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ResearchGate. (2026, February 25). QBD-based RP-HPLC Method Development and Validation for Thioacetazone and Isoniazide in Pharmaceutical Dosage Forms as per ICH Guidelines. Retrieved from [Link]
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MDPI. (2024, October 29). Novel Crystalline Salts of 4-Piperidyl- and 4-Pyridylmethylamines Prepared by Catalytic Hydrogenation of 4-Pyridinecarbonitrile: Crystallographic Unit Cells Based on Powder XRD Patterns by Using the DASH Program Package. Retrieved from [Link]
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ResearchGate. (2025, November 14). Synthesis, X-ray Crystallographic and Spectroscopic Studies of N-(4-Chlorophenyl)-6-[(4-Chlorophenyl)Carbamothioyl]Pyridine-2-Carboxamide. Retrieved from [Link]
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